Guanidine, (2-(2,6-xylyloxy)ethyl)- is a chemical compound with the molecular formula and a molecular weight of approximately 375.47 g/mol. This compound belongs to the class of guanidines, which are characterized by the presence of the guanidine functional group. Guanidine derivatives are widely studied due to their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
The primary source of information for this compound is the PubChem database, which provides extensive details on its structure, properties, and biological activities. Other sources include scientific literature and patent databases that explore its synthesis and applications in various chemical processes.
Guanidine, (2-(2,6-xylyloxy)ethyl)- is classified as an organic compound under the category of guanidines. It features a xylyloxy group attached to an ethyl chain, making it a derivative of guanidine with potential applications in pharmaceuticals and agrochemicals.
The synthesis of Guanidine, (2-(2,6-xylyloxy)ethyl)- can be achieved through several methods:
The synthesis often requires careful control of temperature and reaction time to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
The compound's structural data includes bond lengths and angles that can be determined through X-ray crystallography or computational modeling. The specific arrangement of atoms influences its chemical reactivity and biological activity.
Guanidine, (2-(2,6-xylyloxy)ethyl)- participates in various chemical reactions:
The kinetics and mechanisms of these reactions can be studied using techniques such as High-Performance Liquid Chromatography (HPLC) and Infrared Spectroscopy (IR).
The mechanism of action for Guanidine, (2-(2,6-xylyloxy)ethyl)- may involve:
Experimental data from pharmacological studies would provide insights into its efficacy and safety profile in potential therapeutic applications.
Relevant analyses include thermal analysis (e.g., Differential Scanning Calorimetry) and spectroscopic studies to determine its stability under various conditions.
Guanidine, (2-(2,6-xylyloxy)ethyl)- has several scientific uses:
Research continues to explore its full potential across these domains, highlighting the importance of ongoing studies into its synthesis, properties, and applications in various fields.
Guanidine derivatives emerged in the mid-20th century as pivotal agents for managing hypertension through targeted disruption of sympathetic neurotransmission. These compounds act as adrenergic neuron-blocking agents, inhibiting norepinephrine release from peripheral sympathetic nerve terminals without antagonizing adrenergic receptors directly. Their mechanism hinges on selective uptake into adrenergic neurons via the norepinephrine transporter (NET), followed by accumulation in synaptic vesicles and displacement of endogenous norepinephrine. This depletes catecholamine stores and prevents exocytotic release upon nerve stimulation, leading to reduced vascular tone and blood pressure [1] [3].
The foundational pharmacophore of this class centers on a positively charged guanidinium group connected to an aromatic ring through a variable linker. Early observations revealed that the guanidinium moiety’s high basicity (pKₐ ~13) ensures protonation at physiological pH, mimicking the ammonium group of norepinephrine. This facilitates NET-mediated transport into neurons, a prerequisite for activity. Once internalized, these agents stabilize neuronal membranes and inhibit vesicular release machinery. Crucially, their polar nature limits blood-brain barrier penetration, confining effects to the peripheral nervous system [1] [3] [6].
Table 1: Early Guanidine-Based Adrenergic Neuron-Blocking Agents
Compound | Structural Features | Key Pharmacological Properties |
---|---|---|
Xylocholine (TM-10) | Quaternary ammonium (non-guanidine) | First agent showing selective adrenergic blockade; limited by parasympathomimetic effects |
Guanethidine | Guanidinium + azacyclononyl + ethyl linker | High neuronal uptake; prolonged depletion of norepinephrine stores |
Debrisoquine | Tetracyclic guanidine (isoquinoline) | Enhanced lipophilicity; retained NET specificity |
The evolution of guanidine-based blockers began with bretylium, a quaternary ammonium compound discovered in 1959. Though effective, bretylium’s use was hampered by rapid tolerance (tachyphylaxis) and catecholamine-releasing properties. This spurred development of guanidinium analogues, culminating in guanethidine in 1960. Guanethidine replaced bretylium’s benzylammonium group with a guanidinium moiety linked via an ethyl chain to an azacyclononyl ring. This modification enhanced:
Structural refinements continued with agents like bethanidine and debrisoquine, which optimized pharmacokinetics:
Mechanistic Insights and Cytotoxicity:High-dose guanethidine administration in neonates was later found to induce sympathetic neuron destruction via mitochondrial toxicity. Studies comparing >40 guanidinium analogs revealed that cytotoxicity required:
Modern Derivatives and Applications:Contemporary research leverages the guanidine scaffold for neuronal targeting beyond hypertension:
Table 2: Structure-Activity Relationships of Key Guanidine Derivatives
Structural Element | Functional Impact | Examples |
---|---|---|
Aromatic moiety | 2,6-Dimethylphenol (xylyl) enhances lipophilicity and NET recognition | Xylocholine, Guanethidine |
Linker length | Ethyl linkers optimize NET transport; methylene bridges accelerate kinetics | Bethanidine |
Guanidine presentation | Cyclic guanidine (e.g., isoquinoline) improves metabolic stability | Debrisoquine |
Rigidified core | Semirigid cyclohexylene/phenylene linkers enhance receptor subtype selectivity | ADS10227 [2] |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5